2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Description

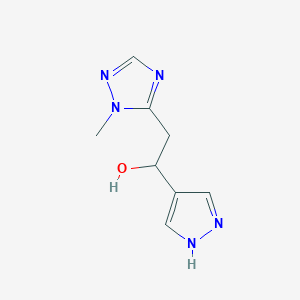

2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a heterocyclic alcohol featuring a pyrazole and a methyl-substituted 1,2,4-triazole moiety linked via an ethanol backbone. Its molecular formula is C₈H₁₁N₅O (molecular weight: 193.23 g/mol), with the hydroxyl group on the first carbon of the ethanol chain, the pyrazol-4-yl group on the same carbon, and the triazol-5-yl group on the adjacent carbon (Figure 1). This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing enzyme inhibitors such as GLUT1 inhibitors (e.g., compound 33 in ) and p97 AAA ATPase inhibitors (e.g., compound 1 in ) . Its structural features—dual heterocycles and a polar hydroxyl group—suggest roles in hydrogen bonding and target binding interactions.

Properties

Molecular Formula |

C8H11N5O |

|---|---|

Molecular Weight |

193.21 g/mol |

IUPAC Name |

2-(2-methyl-1,2,4-triazol-3-yl)-1-(1H-pyrazol-4-yl)ethanol |

InChI |

InChI=1S/C8H11N5O/c1-13-8(9-5-12-13)2-7(14)6-3-10-11-4-6/h3-5,7,14H,2H2,1H3,(H,10,11) |

InChI Key |

JXIIHTZXQKUGLJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)CC(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Pyrazole Ring: Similar to the triazole ring, the pyrazole ring can be synthesized through cyclization reactions.

Coupling of the Rings: The triazole and pyrazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

Catalysts: Using catalysts to speed up the reaction.

Solvents: Choosing appropriate solvents to dissolve reactants and control the reaction environment.

Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The triazole and pyrazole rings can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of reduced triazole or pyrazole derivatives.

Substitution: Formation of substituted triazole or pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Agents

This compound has been explored for its potential as an antifungal agent. Research indicates that it may inhibit fungal growth effectively, making it a candidate for developing new antifungal medications. Studies have shown promising results in vitro against various fungal strains, suggesting its utility in treating fungal infections in humans .

Enzyme Inhibition Studies

In the realm of biochemistry, the compound is utilized in studies focusing on enzyme inhibition. It aids researchers in understanding metabolic pathways and could lead to the development of new biochemical assays that target specific enzymes involved in disease processes .

Agricultural Chemistry

Fungicides Development

In agricultural chemistry, 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is used as a key ingredient in formulating fungicides. These fungicides are essential for protecting crops from fungal infections, thereby improving agricultural yield and sustainability. Its effectiveness against a range of fungal pathogens makes it a valuable asset in crop protection strategies .

Material Science

Polymer Enhancement

The compound can be incorporated into polymer matrices to enhance their physical and chemical properties. Its unique molecular structure allows for modifications that can lead to advanced materials with specific functionalities, such as increased durability or resistance to environmental factors .

Environmental Scie

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol would depend on its specific application. Generally, compounds with triazole and pyrazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Key Observations

Heterocyclic Diversity: The target compound uniquely combines pyrazole and triazole rings, unlike analogs such as (1-methyl-1H-1,2,4-triazol-5-yl)methanol (triazole only) or (1-phenyl-1H-pyrazol-4-yl)methanol (pyrazole only) . Fluconazole also employs dual triazole groups but lacks a pyrazole ring, emphasizing the target compound’s distinct pharmacophoric profile .

Polarity and Solubility: The hydroxyl group in the ethanol backbone increases polarity compared to non-hydroxylated analogs (e.g., 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione in ) . This may improve aqueous solubility, critical for bioavailability in drug candidates.

Synthetic Utility :

- The compound’s reactive hydroxyl and heterocyclic groups make it amenable to reductive amination () and coupling reactions (), contrasting with Fluconazole ’s reliance on bis-triazole synthesis .

Biological Activity :

- Derivatives of the target compound inhibit enzymes like GLUT1 and p97, whereas Fluconazole targets fungal CYP51 . This highlights the scaffold’s versatility in addressing diverse biological targets.

Biological Activity

The compound 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a novel heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 194.2 g/mol. The structure features a triazole and pyrazole moiety which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can be optimized through various reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole and pyrazole rings exhibit significant antimicrobial properties. For instance, in a study evaluating various pyrazole derivatives, it was found that many exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .

Antifungal Activity

The compound has also been assessed for antifungal properties. In vitro studies indicated effectiveness against fungi such as Candida albicans and Candida krusei. The activity was attributed to the structural motifs present in the molecule, which enhance interaction with fungal cell membranes .

Anti-inflammatory Properties

Recent studies have indicated that derivatives of triazole and pyrazole compounds possess anti-inflammatory activity. For example, some synthesized analogs have shown potential in reducing inflammation markers in cellular assays . This suggests that the compound may also exhibit similar properties, warranting further investigation.

Case Study 1: Synthesis and Testing of Triazole-Pyrazole Derivatives

A comprehensive study synthesized several triazole-pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their antimicrobial properties using standard disk diffusion methods. Results indicated that specific derivatives exhibited significant zones of inhibition against target pathogens .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis was conducted on various pyrazole derivatives to determine the influence of different substituents on biological activity. The findings suggested that modifications at specific positions on the pyrazole ring could enhance antimicrobial efficacy while reducing cytotoxicity .

Data Table: Biological Activity Overview

| Biological Activity | Test Organism | Result (Zone of Inhibition) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm | |

| Pseudomonas aeruginosa | 10 mm | |

| Antifungal | Candida albicans | 18 mm |

| Candida krusei | 16 mm | |

| Anti-inflammatory | Human cell lines (in vitro) | Significant reduction in IL-6 levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.